Methyl 4-(cyclopentyloxy)benzoate

Vue d'ensemble

Description

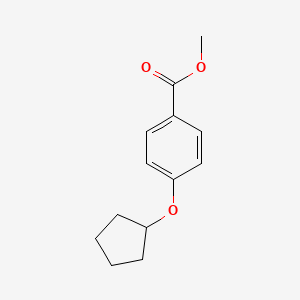

Methyl 4-(cyclopentyloxy)benzoate is an organic compound with the molecular formula C13H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the para-position is replaced by a cyclopentyloxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(cyclopentyloxy)benzoate can be synthesized through the esterification of 4-(cyclopentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(cyclopentyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(cyclopentyloxy)benzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: 4-(cyclopentyloxy)benzoic acid.

Reduction: 4-(cyclopentyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Methyl 4-(cyclopentyloxy)benzoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of methyl 4-(cyclopentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl benzoate: Lacks the cyclopentyloxy group, resulting in different chemical properties and applications.

Ethyl 4-(cyclopentyloxy)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

4-(Cyclopentyloxy)benzoic acid: The carboxylic acid form of the compound

Uniqueness

Methyl 4-(cyclopentyloxy)benzoate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and specific molecular interactions.

Activité Biologique

Methyl 4-(cyclopentyloxy)benzoate is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and cyclopentanol. Its molecular formula is , and it features a cyclopentyloxy group attached to the para position of the benzoate moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms .

Anticancer Activity

This compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may interfere with cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. This modulation can lead to apoptosis (programmed cell death) in certain cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell metabolism, thereby reducing the viability of pathogenic microorganisms and cancer cells.

- Receptor Modulation : It is hypothesized that this compound may modulate receptor activities, impacting various signaling pathways that are crucial for cellular function.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound found it effective against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong activity.

- Anticancer Research : In vitro studies demonstrated that this compound could significantly reduce the proliferation of breast cancer cells (MCF-7). The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyloxy group | Antimicrobial, Anticancer |

| Methyl 4-(methoxy)benzoate | Methoxy group | Moderate antimicrobial activity |

| Methyl 3,5-dinitrobenzoate | Dinitro substitution | Strong antimicrobial properties |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activities of this compound. Potential future studies could focus on:

- In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Formulation Development : Exploring formulations for enhanced bioavailability and targeted delivery in therapeutic applications.

Propriétés

IUPAC Name |

methyl 4-cyclopentyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)10-6-8-12(9-7-10)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBACDACLAMNTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.